
Dimethyl 3-bromo-4-chlorophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-bromo-4-chlorophthalate is an organic compound with the molecular formula C10H8BrClO4. It is a derivative of phthalic acid, where the hydrogen atoms on the aromatic ring are substituted with bromine and chlorine atoms, and the carboxylic acid groups are esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Dimethyl 3-bromo-4-chlorophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 3-bromo-4-chlorophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Dimethyl 3-bromo-4-chlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate. Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents.
Applications De Recherche Scientifique
Dimethyl 3-bromo-4-chlorophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dimethyl 3-bromo-4-chlorophthalate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Dimethyl 3-bromo-4-chlorophthalate can be compared with other similar compounds, such as dimethyl 3-bromo-4-fluorophthalate and dimethyl 3-bromo-4-iodophthalate. These compounds share similar structures but differ in the halogen substituents on the aromatic ring. The unique combination of bromine and chlorine in this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C10H8BrClO4 |
|---|---|
Poids moléculaire |
307.52 g/mol |
Nom IUPAC |
dimethyl 3-bromo-4-chlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8BrClO4/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4H,1-2H3 |
Clé InChI |
AFTYFOBHGZOQNN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)
![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)
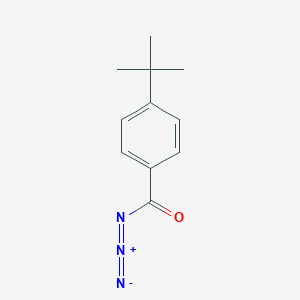
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
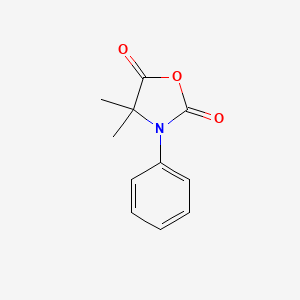
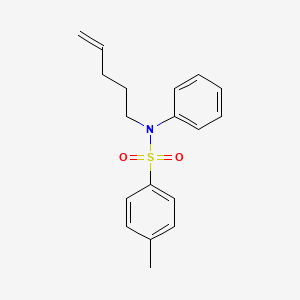
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)

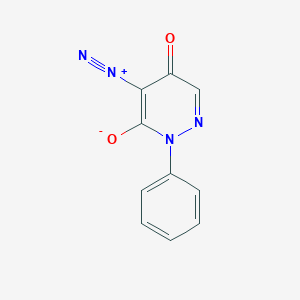
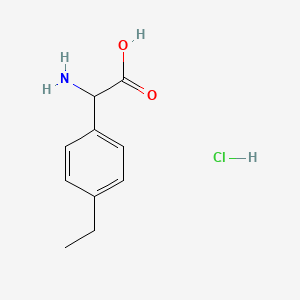

![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)

![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B14130088.png)
